3-Fluoro-3-(trifluoromethyl)azetidine hydrochloride
Overview
Description
3-Fluoro-3-(trifluoromethyl)azetidine hydrochloride: is a chemical compound with the molecular formula C4H6ClF4N . It is a fluorinated azetidine derivative, characterized by the presence of both fluoro and trifluoromethyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-3-(trifluoromethyl)azetidine hydrochloride typically involves the reaction of azetidine with fluorinating agents under controlled conditions. One common method includes the use of fluorine gas or fluorinating reagents such as N-fluorobenzenesulfonimide (NFSI) . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes, utilizing specialized equipment to handle the reactive fluorine gas safely. The process may also include purification steps such as distillation or crystallization to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: 3-Fluoro-3-(trifluoromethyl)azetidine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The fluoro and trifluoromethyl groups can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Addition Reactions: The azetidine ring can participate in addition reactions with electrophiles or nucleophiles.
Common Reagents and Conditions:
Substitution: Reagents such as or in polar aprotic solvents.
Oxidation: Oxidizing agents like or .
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various fluorinated derivatives, while oxidation and reduction reactions can lead to the formation of different azetidine derivatives .
Scientific Research Applications
Chemistry: In organic synthesis, 3-Fluoro-3-(trifluoromethyl)azetidine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique fluorinated structure makes it valuable for the development of new materials and compounds .
Biology and Medicine: Its fluorinated groups can enhance the metabolic stability and bioavailability of drug candidates .
Industry: In the agrochemical industry, this compound is used as an intermediate for the synthesis of pesticides and herbicides. Its unique chemical properties can improve the efficacy and environmental stability of these products .
Mechanism of Action
The mechanism of action of 3-Fluoro-3-(trifluoromethyl)azetidine hydrochloride involves its interaction with specific molecular targets. The presence of fluorine atoms can influence the compound’s reactivity and binding affinity to biological targets. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
- 3-Fluoroazetidine hydrochloride
- 3-(Trifluoromethyl)azetidine hydrochloride
Comparison: Compared to similar compounds, 3-Fluoro-3-(trifluoromethyl)azetidine hydrochloride is unique due to the presence of both fluoro and trifluoromethyl groups.
Properties
IUPAC Name |
3-fluoro-3-(trifluoromethyl)azetidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5F4N.ClH/c5-3(1-9-2-3)4(6,7)8;/h9H,1-2H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQHWBOJSPNJTFT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)(C(F)(F)F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6ClF4N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1803588-53-5 | |
Record name | 3-fluoro-3-(trifluoromethyl)azetidine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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